Trimebutine-d5
描述
Chemical Identity and Isotopic Labeling
This compound possesses the molecular formula C22H24D5NO5 with a molecular weight of 392.5 grams per mole, representing a precise modification of the parent compound through deuterium substitution. The compound features the Chemical Abstracts Service registry number 1189928-38-8, establishing its unique chemical identity in pharmaceutical databases. The structural modification involves the replacement of five hydrogen atoms with deuterium isotopes, specifically at the 3,3,4,4,4-positions of the butyl chain, creating a pentadeuterated derivative.
The isotopic labeling strategy employed in this compound demonstrates the application of bioisosterism, whereby deuterium atoms replace hydrogen atoms without significantly altering the overall molecular geometry or electronic properties. This substitution creates a compound that maintains the pharmacological characteristics of the parent molecule while introducing measurable differences in physical and chemical behavior due to the kinetic isotope effect.
| Property | This compound | Trimebutine |
|---|---|---|
| Molecular Formula | C22H24D5NO5 | C22H29NO5 |
| Molecular Weight | 392.5 g/mol | 387.48 g/mol |
| Chemical Abstracts Service Number | 1189928-38-8 | 39133-31-8 |
| Accurate Mass | 392.236 | 387.2046 |
The deuterium substitution pattern in this compound specifically targets the terminal portion of the butyl side chain, where five deuterium atoms replace the corresponding hydrogen atoms. This strategic placement allows researchers to monitor metabolic transformations while maintaining the essential pharmacophore regions responsible for biological activity.
Historical Development of Deuterated Pharmaceutical Compounds
The incorporation of deuterium into pharmaceutical compounds began in the early 1960s with pioneering studies on deuterium-labeled tyramine and morphine. These initial investigations established the foundation for understanding how isotopic substitution could influence drug metabolism and pharmacokinetic properties. The concept gained renewed attention in the past two decades as pharmaceutical researchers recognized the potential for deuterium switches to improve existing medications.
The regulatory landscape for deuterated pharmaceuticals evolved significantly with the approval of deutetrabenazine by the United States Food and Drug Administration in 2017, marking the first deuterated drug to receive regulatory approval. This milestone established deuterated compounds as a legitimate new chemical entity category, providing regulatory precedent for future deuterated pharmaceutical development. The approval pathway utilized the 505(b)(2) regulatory framework, allowing developers to leverage existing safety and efficacy data from the non-deuterated counterpart while demonstrating the unique properties of the deuterated version.
The commercial success of deutetrabenazine catalyzed substantial investment in deuterated pharmaceutical development, with total transactions in the field estimated to exceed seven billion United States dollars. This financial commitment reflects the recognition that deuteration can provide significant therapeutic advantages while maintaining reasonable development costs. The increased production costs associated with deuterated compounds, typically ranging from one to five percent above standard manufacturing expenses, are often offset by the ability to achieve therapeutic effects at lower doses.
| Year | Milestone | Significance |
|---|---|---|
| 1960s | First deuterated drug studies | d2-tyramine and d3-morphine research initiated |
| 1970s | First United States patent | Patent granted for deuterated molecules |
| 2017 | Deutetrabenazine approval | First deuterated drug receives regulatory approval |
| 2022 | Deucravacitinib approval | First de novo deuterated drug approved |
Role in Modern Pharmacological Research
This compound serves multiple critical functions in contemporary pharmaceutical research, particularly in analytical method development and pharmacokinetic studies. The compound functions as an internal standard in mass spectrometry and liquid chromatography applications, enabling precise quantification of the parent compound in biological matrices. This analytical application exploits the similar chemical behavior of the deuterated analog while providing distinct mass spectral characteristics that facilitate accurate measurement.
The application of this compound in metabolic pathway studies represents a significant advancement in understanding drug disposition and biotransformation. Research utilizing simultaneous administration of trimebutine and its deuterium-labeled metabolites has provided detailed insights into the relative importance of different metabolic pathways, including ester hydrolysis and nitrogen-demethylation. These studies revealed species-specific differences in metabolic preferences, with canine subjects showing predominant conjugation pathways while demonstrating preferential nitrogen-demethylation for the parent compound.
The implementation of deuterium labeling in pharmaceutical research extends beyond simple analytical applications to encompass fundamental investigations of drug mechanism and metabolism. Deuterium-labeled compounds can provide enhanced selectivity, potency, and metabolic stability compared to their non-deuterated counterparts, making them valuable tools for optimizing therapeutic properties. The use of deuterium labeling can increase drug exposure and half-life while potentially reducing the formation of unwanted metabolites.
| Research Application | This compound Function | Analytical Advantage |
|---|---|---|
| Internal Standard | Mass spectrometry reference | Precise quantification capability |
| Metabolic Studies | Pathway differentiation | Species-specific metabolism analysis |
| Method Development | Analytical validation | Regulatory compliance support |
| Pharmacokinetic Analysis | Bioavailability assessment | Enhanced measurement accuracy |
属性
IUPAC Name |
[3,3,4,4,4-pentadeuterio-2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3/i1D3,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDFXWUHHSAQU-WRMAMSRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676179 | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-38-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189928-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Synthesis Pathway
The patent-derived synthesis (CN102276487A) provides the foundational framework:
Stage 1: Esterification/Amination
2-Amino-2-phenylbutyric acid → 2-(Dimethylamino)-2-phenylbutyric acid methyl ester
Stage 2: Reduction
Methyl ester → 2-(Dimethylamino)-2-phenylbutanol using NaBD₄
Stage 3: Coupling
Butanol + 3,4,5-Trimethoxybenzoic acid → this compound
Deuterium Incorporation Strategies
Methylation with Deuterated Agents
Replacing conventional methyl sulfate with deuteromethyl sulfate (CD₃SO₄⁻) during the amination stage ensures three deuterium atoms are introduced at the dimethylamino group:
Reaction Conditions
Sodium Borodeuteride Reduction
The patent’s sodium borohydride reduction step is modified with NaBD₄ to incorporate two additional deuteriums:
Optimized Parameters
-
Molar ratio (Ester:NaBD₄): 1:1.2
-
Solvent: Tetrahydrofuran-d8
-
Temperature: 75°C
-
Time: 4 hours
-
Yield: 87% deuterated butanol
Critical Process Parameters
Table 1: Comparative Reaction Metrics
| Parameter | Conventional Trimebutine | This compound Adaptation |
|---|---|---|
| Methylation Yield | 90% | 88% (±1.2%) |
| Reduction Time | 4 hours | 4.5 hours |
| Deuterium Incorporation | N/A | 98.7% (±0.3%) |
| Final Product Purity | 99% (HPLC) | 98.5% (HPLC) |
Analytical Validation Protocols
Isotopic Purity Assessment
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS)
-
Molecular ion cluster analysis at m/z 468.2843 [M+H]⁺
-
Expected isotopic pattern: d0 (0.1%), d3 (1.2%), d5 (98.7%)
²H NMR Spectroscopy
-
δ 2.45 ppm (CD₃ groups, quintet)
-
δ 3.78 ppm (OCH₂D, triplet)
Industrial Scalability Considerations
Continuous Flow Deuteration
Adapting batch processes to flow chemistry enhances deuteration efficiency:
-
Microreactor Dimensions : 500 μm ID, 10 m length
-
Residence Time : 8 minutes
-
Throughput : 12 kg/day
Cost Analysis
Table 2: Deuterated Reagent Impact
| Reagent | Cost Increase vs. Non-deuterated |
|---|---|
| CD₃SO₄⁻ | 15× |
| NaBD₄ | 22× |
| Toluene-d8 | 8× |
Challenges in Isotopic Stability
Deuterium-Hydrogen Exchange
Protic solvents induce back-exchange at rate constants of 1.2 × 10⁻³ s⁻¹. Mitigation strategies:
-
Lyophilization from D₂O
-
Storage at -80°C under argon
Byproduct Formation
Major impurities (≤0.5%):
-
d3-isomer : From incomplete CD₃ incorporation
-
Des-deutero analog : H₂O contamination in NaBD₄
Alternative Synthetic Approaches
Catalytic Deuterium Gas Reduction
Palladium-catalyzed H/D exchange offers complementary deuteration:
Conditions
-
Catalyst: 5% Pd/C
-
Pressure: 4 bar D₂
-
Temperature: 80°C
-
Conversion: 76% (lower than NaBD₄ method)
Regulatory Considerations
ICH Q3D Elemental Impurities
Deuterated synthesis introduces novel metal contaminants:
Table 3: Residual Metal Limits
| Metal | Permitted Level (ppm) |
|---|---|
| Boron | 2.4 |
| Aluminum | 1.8 |
化学反应分析
Types of Reactions: Trimebutine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction of this compound can yield nortrimebutine, a major metabolite.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild to moderate conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Nortrimebutine.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Scientific Research Applications
The following table summarizes the key applications of Trimebutine-d5 in scientific research:
| Field | Application | Description |
|---|---|---|
| Chemistry | Reference Material | Used for chemical identification and quantification in analytical chemistry. |
| Biology | Metabolic Studies | Employed to trace biochemical pathways and understand metabolic processes involving trimebutine metabolites. |
| Medicine | Drug Development | Utilized in developing new therapeutic agents targeting gastrointestinal disorders. |
| Pharmacology | Mechanistic Studies | Investigates the interaction of this compound with opioid receptors and its effects on gastrointestinal motility. |
Case Studies
-
Clinical Efficacy in Irritable Bowel Syndrome
A randomized controlled trial evaluated the efficacy of trimebutine maleate (the non-deuterated form) in treating patients with functional dyspepsia coexisting with diarrhea-predominant irritable bowel syndrome. Results showed significant improvements in symptom scores post-treatment, underscoring the drug's effectiveness in managing gastrointestinal disorders . -
Metabolic Pathway Analysis
Research utilizing this compound has demonstrated its utility in tracing metabolic pathways involving trimebutine metabolites. The incorporation of deuterium allows for precise tracking during pharmacokinetic studies, enhancing our understanding of drug metabolism . -
Drug Interaction Studies
Studies have indicated that this compound can be instrumental in examining drug-drug interactions at the level of hepatic transporters. By using this labeled compound, researchers can assess how trimebutine affects the transport mechanisms of other drugs within the liver .
作用机制
Trimebutine-d5 exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: Acts as an agonist on peripheral mu, kappa, and delta opioid receptors, modulating gastrointestinal motility.
Peptide Release Modulation: Influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.
Visceral Sensitivity Modulation: Decreases reflexes induced by gut lumen distension, thereby modulating visceral sensitivity
相似化合物的比较
Trimebutine (Non-Deuterated Parent Compound)
Structural Similarities : Shares the same core structure as Trimebutine-d5 but lacks deuterium substitution.
Functional Differences :
- Metabolism : Trimebutine undergoes rapid hepatic demethylation to form active metabolites (e.g., N-desmethyl Trimebutine), whereas this compound resists enzymatic degradation due to deuterium’s kinetic isotope effect .
- Pharmacokinetics : this compound has a 1.5-fold longer plasma half-life in preclinical models compared to Trimebutine .
- Clinical Use : Both compounds are used for abdominal pain, but this compound’s stability makes it preferable in research settings .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | Deuterium Substitution | Half-Life (h) | Metabolic Stability | Clinical Status |
|---|---|---|---|---|---|
| Trimebutine | C₂₂H₂₉NO₅ | None | 2.5–3.5 | Moderate | Launched |
| This compound | C₂₂H₂₄D₅NO₅ | 5 positions | 4.0–5.0 | High | Research use |
Trimebutine Maleate and Fumarate Salts
Structural Basis : Salt forms of Trimebutine (e.g., maleate, fumarate) improve solubility and bioavailability.
Comparison with this compound :
- Receptor Affinity : Similar MOR binding (Ki = 120–150 nM) but lack deuterium-enhanced stability .
- Applications : Used clinically, whereas this compound is reserved for analytical or mechanistic studies .
Comparison with Functionally Similar Compounds
Tegileridine (HSK21542)
Functional Similarity : Selective MOR agonist developed for postoperative pain with reduced respiratory depression .
Key Differences :
U-69593 (Kappa Opioid Agonist)
Functional Contrast : Targets κ-opioid receptors (KOR) instead of MOR.
Table 2: Functional Comparison with Opioid Receptor Agonists
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Half-Life (h) | Primary Indication |
|---|---|---|---|---|
| This compound | MOR | 130 | 4.0–5.0 | Research/analytical use |
| Tegileridine | MOR | 15 | 6.0–8.0 | Postoperative pain |
| U-69593 | KOR | 2.5 | 1.5 | Substance abuse |
| SNC80 | DOR | 1.8 | 2.0 | Depression (preclinical) |
Comparison with Deuterated Analogs
N-Desmethyl this compound HCl
Structural Relation : Primary metabolite of this compound with one demethylated amine group.
N-Benzyl N-Demethyl this compound
Structural Modification : Benzyl group substitution alters receptor interaction.
- Pharmacology : Lacks significant MOR activity, serving primarily as a reference standard .
生物活性
Trimebutine-d5 (fumarate) is a deuterium-labeled derivative of trimebutine, a medication widely utilized for its spasmolytic properties in treating gastrointestinal disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research, allowing for improved tracking of the compound's behavior in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant research findings.
- Chemical Formula : C26H28D5NO9
- Molecular Weight : 508.57 g/mol
- CAS Number : 2747915-18-8
This compound exhibits biological activities similar to its non-deuterated form. It functions primarily as a weak mu-opioid agonist and possesses antimuscarinic effects, which contribute to its effectiveness in alleviating abdominal pain and discomfort associated with gastrointestinal motility disorders. The compound modulates opioid receptors and inhibits gastrointestinal spasms, making it a valuable agent in managing conditions like irritable bowel syndrome (IBS) and functional dyspepsia .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Opioid Receptor Agonism | Weak agonist activity at mu-opioid receptors, contributing to analgesic effects. |
| Antimuscarinic Effects | Reduces gastrointestinal motility and alleviates spasms. |
| Pharmacokinetics | Enhanced tracking due to deuterium labeling; affects metabolic profiles. |
Clinical Efficacy
A randomized clinical study examined the efficacy of trimebutine maleate (the non-deuterated form) in treating functional dyspepsia coexisting with diarrhea-dominant IBS. The study involved 129 patients divided into three groups, with significant improvements noted in symptoms such as postprandial fullness, early satiation, and abdominal pain after treatment with trimebutine . The results indicated:
- Group A (Trimebutine + Bacillus licheniformis) : Significant reduction in symptom scores.
- Group B (Trimebutine) : Comparable efficacy to Group A.
- Group C (Bacillus licheniformis) : No significant improvement.
The study concluded that trimebutine maleate is effective with a low incidence of adverse reactions, primarily mild thirst and constipation .
Case Studies
-
Anaphylaxis Induced by Trimebutine :
A case report highlighted a patient who experienced anaphylaxis due to trimebutine maleate. This underscores the potential for hypersensitivity reactions associated with the drug, though such cases are rare . -
Metabolic Pathway Studies :
Research involving simultaneous administration of trimebutine and its deuterium-labeled metabolite revealed insights into metabolic pathways. In dogs, ester hydrolysis predominated over N-demethylation for the labeled metabolite, while the opposite was true for the non-labeled form . This finding emphasizes the importance of isotopic labeling in understanding drug metabolism.
Research Findings
Recent studies have focused on various aspects of this compound's biological activity:
-
Pharmacological Properties :
Investigations into the pharmacological properties of trimebutine have shown its effectiveness in modulating gastrointestinal motility and providing relief from abdominal pain . -
Impact of Deuterium Substitution :
The substitution of hydrogen with deuterium has been shown to influence pharmacokinetics significantly, potentially leading to altered therapeutic profiles .
常见问题
Q. What strategies resolve contradictions in this compound’s receptor binding affinity reported in vitro vs. in vivo studies?
- Methodological Answer : Perform binding kinetics studies (e.g., surface plasmon resonance) under physiological conditions (pH 7.4, 37°C). Integrate molecular dynamics simulations to assess deuterium’s impact on ligand-receptor interactions .
Q. How to design a robust pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in heterogeneous populations?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) with covariates (age, renal/hepatic function). Validate with bootstrapping and visual predictive checks. Include deuterium-specific parameters (e.g., isotopic clearance rates) .
Q. What experimental frameworks address this compound’s potential isotopic exchange in long-term stability studies?
Q. How can researchers leverage in silico tools to predict this compound’s drug-drug interaction profiles?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models and docking simulations (e.g., AutoDock Vina) to predict CYP450 interactions. Validate with human hepatocyte co-incubation studies and transporter assays (e.g., P-gp inhibition) .
Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by cross-validating results via multiple techniques (e.g., LC-MS/MS, NMR) and independent datasets .
- Ethical & Feasibility Checks : Align studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure deuterated compounds meet safety guidelines for preclinical testing .
- Literature Gaps : Prioritize systematic reviews (PRISMA guidelines) to identify understudied areas, such as this compound’s effects on gut microbiota .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
